molecular formula C22H14O B13952687 6-Oxiranylbenzo(a)pyrene CAS No. 61695-69-0

6-Oxiranylbenzo(a)pyrene

Cat. No.: B13952687
CAS No.: 61695-69-0
M. Wt: 294.3 g/mol
InChI Key: SZOGYVPLFPZVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxiranylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its structural complexity and potential applications in various scientific fields. The compound consists of a benzo(a)pyrene core with an oxiranyl group attached, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxiranylbenzo(a)pyrene typically involves the functionalization of benzo(a)pyrene. One common method is the epoxidation of benzo(a)pyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Oxiranylbenzo(a)pyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dihydrodiols and quinones.

    Reduction: Reduction reactions can convert the oxiranyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

    Oxidation: Dihydrodiols and quinones.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated benzo(a)pyrene derivatives.

Scientific Research Applications

6-Oxiranylbenzo(a)pyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxiranylbenzo(a)pyrene involves its interaction with cellular components. The oxiranyl group can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. The compound also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures and disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: A parent compound without the oxiranyl group, known for its carcinogenic properties.

    Benzo(e)pyrene: Another isomer with different structural properties.

    Dibenzopyrenes: Larger PAHs with additional fused rings.

Uniqueness

6-Oxiranylbenzo(a)pyrene is unique due to the presence of the oxiranyl group, which enhances its reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for studying the mechanisms of PAH-induced toxicity and for developing applications in environmental monitoring and remediation .

Properties

CAS No.

61695-69-0

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

2-benzo[b]pyren-6-yloxirane

InChI

InChI=1S/C22H14O/c1-2-7-16-15(6-1)17-10-8-13-4-3-5-14-9-11-18(22(17)20(13)14)21(16)19-12-23-19/h1-11,19H,12H2

InChI Key

SZOGYVPLFPZVIH-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.